molecular formula C8H15NO2 B1290724 N,N-dimethyloxane-4-carboxamide CAS No. 936083-40-8

N,N-dimethyloxane-4-carboxamide

Cat. No.: B1290724
CAS No.: 936083-40-8
M. Wt: 157.21 g/mol
InChI Key: SKBXXZBWCIRDFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N,N-dimethyloxane-4-carboxamide is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 plays a crucial role in various cellular functions, including cell proliferation, differentiation, and migration.

Mode of Action

It’s known that the compound interacts with its target, leading to changes in the cellular processes controlled by mapk1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyloxane-4-carboxamide typically involves the reaction of oxane-4-carboxylic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyloxane-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyltetrahydro-2H-pyran-4-carboxamide
  • 2H-Pyran-4-carboxamide, tetrahydro-N,N-dimethyl-
  • (2,6-dimethyloxan-2-yl)methanol
  • (2,2-DIMETHYLOXAN-4-YL)METHAMINE;HYDROCHLORIDE
  • 2-(5,5-Dimethyloxan-2-yl)ethanamine
  • (2,6-Dimethyloxan-4-yl)hydrazine;hydrochloride

Uniqueness

N,N-dimethyloxane-4-carboxamide stands out due to its unique structural features and versatile reactivity.

Properties

IUPAC Name

N,N-dimethyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-9(2)8(10)7-3-5-11-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBXXZBWCIRDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630514
Record name N,N-Dimethyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936083-40-8
Record name N,N-Dimethyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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